molecular formula C8H18Cl2N5O3P B116654 Hydroxy cyclophosphamide Semicarbazone CAS No. 53948-46-2

Hydroxy cyclophosphamide Semicarbazone

Cat. No.: B116654
CAS No.: 53948-46-2
M. Wt: 334.14 g/mol
InChI Key: DDSWASMKEIRTLV-PQMHYQBVSA-N
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Description

Hydroxy cyclophosphamide Semicarbazone is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both amino and phosphoryl groups, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy cyclophosphamide Semicarbazone typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Hydroxy cyclophosphamide Semicarbazone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

Hydroxy cyclophosphamide Semicarbazone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Hydroxy cyclophosphamide Semicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Hydroxy cyclophosphamide Semicarbazone: Known for its unique combination of amino and phosphoryl groups.

    This compound: Similar in structure but may have different functional groups or substituents.

Uniqueness

This compound stands out due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

53948-46-2

Molecular Formula

C8H18Cl2N5O3P

Molecular Weight

334.14 g/mol

IUPAC Name

[(Z)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea

InChI

InChI=1S/C8H18Cl2N5O3P/c9-2-5-15(6-3-10)19(12,17)18-7-1-4-13-14-8(11)16/h4H,1-3,5-7H2,(H2,12,17)(H3,11,14,16)/b13-4-

InChI Key

DDSWASMKEIRTLV-PQMHYQBVSA-N

Isomeric SMILES

C(COP(=O)(N)N(CCCl)CCCl)/C=N\NC(=O)N

SMILES

C(COP(=O)(N)N(CCCl)CCCl)C=NNC(=O)N

Canonical SMILES

C(COP(=O)(N)N(CCCl)CCCl)C=NNC(=O)N

53948-46-2

Synonyms

N,N-bis(2-chloroethyl)phosphorodiamidic Acid 3-[2-(Aminocarbonyl)hydrazinylidene]propyl Ester;  NSC 319519;  Aldophosphamide Semicarbazone

Origin of Product

United States

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